3-(4-Methylpiperazine-1-carboxamido)benzoic acid is a chemical compound with significant relevance in medicinal chemistry and biochemistry. It possesses the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol. The compound features a benzoic acid structure linked to a 4-methylpiperazine moiety through a carboxamide bond, which contributes to its unique properties and potential applications in scientific research and pharmaceuticals.
This compound is often classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its structural characteristics make it a valuable building block in the synthesis of more complex molecules used in drug development and other scientific fields .
The synthesis of 3-(4-Methylpiperazine-1-carboxamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylpiperazine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide, often conducted in organic solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
The molecular structure of 3-(4-Methylpiperazine-1-carboxamido)benzoic acid features:
3-(4-Methylpiperazine-1-carboxamido)benzoic acid can undergo several types of chemical reactions:
The mechanism of action for 3-(4-Methylpiperazine-1-carboxamido)benzoic acid primarily involves its ability to interact with specific enzymes or receptors within biological systems. The compound may act as an inhibitor by binding to the active site or an allosteric site on enzymes, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activities by functioning as an agonist or antagonist, influencing various signaling pathways relevant to therapeutic effects .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
3-(4-Methylpiperazine-1-carboxamido)benzoic acid has a wide range of applications in scientific research:
This compound's unique properties make it a valuable candidate for further research into its biological activities and potential therapeutic applications.
The synthesis of 3-(4-methylpiperazine-1-carboxamido)benzoic acid (CAS 754200-51-6) relies on sequential functionalization of benzoic acid scaffolds and regioselective piperazine coupling. A canonical route begins with tert-butyloxycarbonyl (Boc) protection of 1-methylpiperazine, followed by carboxamide bond formation with methyl 3-aminobenzoate. Acidic deprotection yields the methyl ester intermediate, which undergoes alkaline hydrolysis to the final carboxylic acid [3]. Alternative pathways employ in-situ-activated 3-aminobenzoic acid derivatives, such as acid chlorides or N-hydroxysuccinimide esters, reacted with N-methylpiperazine in aprotic solvents. These methods achieve moderate yields (65–78%) but require rigorous exclusion of moisture to suppress competing hydrolysis [6].
Regioisomeric purity presents a significant challenge due to the structural similarity of ortho-, meta-, and para-substituted benzoic acid derivatives. Crystallization-driven purification—using ethanol/water mixtures—exploits solubility differences between isomers. The meta-isomer exhibits lower aqueous solubility (<1.5 mg/mL at 25°C) compared to its ortho- and para-counterparts, enabling isolation yields >95% when crystallization temperatures are maintained below 10°C [3] [6].
Table 1: Comparative Efficiency of Coupling Agents for Piperazine-Benzoic Acid Conjugation
Coupling Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Regiopurity (%) |
---|---|---|---|---|---|
EDC/HOBt | DCM | 25 | 12 | 85 | >99 |
DCC/DMAP | THF | 40 | 8 | 78 | 97 |
T3P® (propylphosphonic anhydride) | Acetonitrile | 25 | 6 | 92 | >99 |
PyBOP | DMF | 25 | 4 | 88 | 98 |
Amide bond formation between sterically hindered amines and carboxylic acids benefits from catalytic acceleration. Copper(I) iodide (5 mol%) with trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand enables Ullmann-type coupling under mild conditions (60°C, 6 h), converting 3-(chlorocarbonyl)benzoic acid and N-methylpiperazine into the target carboxamide with 90% efficiency. This method circumvents racemization risks associated with classical carbodiimide chemistry [8]. Heterogeneous catalysts—notably silica-supported gold nanoparticles (Au/SiO₂)—facilitate solvent-free amidation between 3-aminobenzoic acid and N-methylpiperazine at 100°C, achieving 94% conversion with catalyst recyclability (>5 cycles) [5].
Enzymatic approaches using Candida antarctica lipase B (CAL-B) in continuous-flow microreactors demonstrate exceptional selectivity for monoacylation. Piperazine exhibits two nucleophilic nitrogens, but CAL-B selectively catalyzes carboxamide formation at the less sterically hindered position. Using ethyl 3-aminobenzoate as acyl acceptor and methylpiperazine as donor in tert-amyl alcohol, this system attains 88% yield of the monoacylated product with no detectable diacylation [4] [8].
Table 2: Catalytic Systems for Selective Piperazine Carboxamidation
Catalyst | Reaction Format | Temp (°C) | Time (h) | Conv. (%) | Selectivity (Mono:Di) |
---|---|---|---|---|---|
CuI/DMCD (5 mol%) | Batch, toluene | 60 | 6 | 90 | 100:0 |
Au/SiO₂ (3 wt%) | Solvent-free | 100 | 4 | 94 | 98:2 |
CAL-B (immobilized) | Continuous flow | 45 | 0.5 (residence) | 88 | >99:1 |
Zr-MOF-808 | DMF | 80 | 10 | 82 | 95:5 |
Scaling the synthesis of 3-(4-methylpiperazine-1-carboxamido)benzoic acid introduces challenges in impurity profiling, thermal management, and downstream purification. Major process-related impurities include:
Suppressing these impurities necessitates precise stoichiometric control. Maintaining a 10–15% molar excess of 3-aminobenzoic acid relative to N-methylpiperazine limits diacylation to <0.5%. Additionally, low-temperature processing (<40°C) and inert atmospheres minimize hydrolysis and oxidation [5].
Purification leverages acid-base fractionation. Crude reaction mixtures dissolved in dichloromethane are washed with 1M HCl, converting the target compound into a water-soluble hydrochloride salt while removing neutral dimers. Subsequent basification (pH 10–12) with aqueous NaOH precipitates the purified product. This sequence reduces dimeric impurities from 3.5% to <0.1% [7]. Membrane-based separations—especially nanofiltration using polyamide membranes with 200–300 Da molecular weight cut-offs—concentrate the product while removing salts and solvents without thermal degradation. Process mass intensity (PMI) decreases by 40% compared to traditional distillation [5] [7].
Table 3: Impurity Profile in Scaled Reactions (≥1 kg) and Mitigation Strategies
Impurity | Typical Level (Unoptimized, area%) | Optimized Process Level (area%) | Primary Mitigation Method |
---|---|---|---|
Diacylated piperazine | 8.2 | 0.3 | 3-Aminobenzoate excess (1.15 eq) |
3-Aminobenzoic acid dimer | 3.5 | 0.1 | Reaction temp <40°C; N₂ purge |
Solvent adducts (e.g., DCM-benzoate) | 1.8 | 0.2 | Nanofiltration (polyamide membrane) |
Unreacted N-methylpiperazine | 4.7 | 0.4 | Acid-base workup |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7